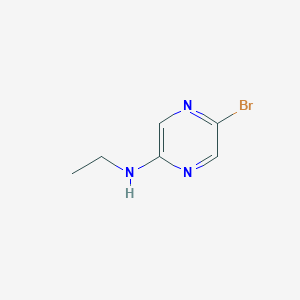

5-bromo-N-ethylpyrazin-2-amine

Description

Significance of Pyrazine (B50134) Core in Heterocyclic Chemistry

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is a key component in a wide array of both natural and synthetic compounds. ontosight.aitandfonline.com The pyrazine ring is less basic than other diazines like pyridine (B92270) and pyrimidine. semanticscholar.org Its unique electronic properties, including a low-lying unoccupied π-molecular orbital, enable it to act as a bridging ligand in coordination chemistry. openmedicinalchemistryjournal.com The structural and functional diversity of nitrogen-containing heterocycles like pyrazine makes them pivotal in the design of new drugs and materials. openmedicinalchemistryjournal.com Pyrazine derivatives have garnered significant attention from chemists due to their wide range of applications and biological activities. semanticscholar.orgresearchgate.net

Contextual Role of Halogen and Amino Substituents in Pyrazine Derivatives

The presence and positioning of halogen and amino substituents on the pyrazine ring profoundly influence the molecule's chemical reactivity and physical properties. rsc.org Halogen atoms, being electronegative, can alter the electron distribution within the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack. ontosight.ai For instance, the halogenation of 2-aminopyrazine (B29847) can be controlled to produce either mono- or di-halogenated products, which are excellent starting materials for further synthesis. thieme.deresearchgate.net

Amino groups, on the other hand, are basic and can participate in hydrogen bonding. ontosight.ai The interplay between the electron-withdrawing nature of the halogen and the electron-donating potential of the amino group creates a unique chemical environment that can be exploited in various synthetic strategies. Studies have shown that the nature of the halogen substituent (chloro, bromo, or iodo) can impact the efficiency of certain reactions and the properties of the resulting compounds, such as their performance as corrosion inhibitors. researchgate.netscispace.com In some cases, the presence of a halogen is crucial for specific reaction mechanisms to proceed. acs.org

Overview of Research Directions for Aminopyrazines

The versatility of aminopyrazines has led to their investigation across several key areas of chemical research.

A significant area of research focuses on developing efficient and scalable methods for the synthesis of aminopyrazine derivatives. This includes the direct halogenation of the pyrazine ring and the N-alkylation of the amino group. thieme.dethieme-connect.com Researchers have explored various reaction conditions, including the use of different solvents and microwave assistance, to optimize the yields of desired products like 2-amino-5-bromopyrazine (B17997) and 2-amino-3,5-dibromopyrazine. thieme.deresearchgate.net Reductive amination has been identified as a robust method for the synthesis of N,N'-dialkylated aminopyrazines. thieme-connect.com Furthermore, solid-phase synthesis techniques have been developed to create libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives, starting from o-bromo-2-aminopyrazines. nih.gov

Understanding the mechanisms of reactions involving aminopyrazines is crucial for controlling reaction outcomes and designing new synthetic pathways. For example, the substitution of halogen atoms on the pyrazine ring can proceed through different mechanisms, such as the SN(ANRORC) mechanism, which involves the addition of a nucleophile, ring-opening, and subsequent ring-closure. wur.nl Mechanistic studies also investigate the role of different substituents in directing the course of a reaction. For instance, in the visible-light-driven pyrazinylation of glycine (B1666218) derivatives, the type of halogen on the pyrazine precursor was found to significantly affect the reaction yield. acs.org

Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies of aminopyrazines. clockss.org These computational tools allow for the investigation of molecular structures, electronic properties, and reaction mechanisms at the atomic level. researchgate.netscispace.com For example, DFT calculations have been employed to understand the inhibition mechanism of monohalogenated aminopyrazines as corrosion inhibitors for steel. researchgate.netscispace.com Computational studies have also been used to analyze the non-covalent interactions, such as N–H···π interactions, that stabilize the crystal structures of coordination polymers based on aminopyrazine ligands. mdpi.com

Aminopyrazines are highly valued as versatile building blocks in organic synthesis. chemicalbook.comcaymanchem.comlookchem.combiomol.comglpbio.com Their ability to undergo various chemical transformations makes them ideal starting materials for the construction of more complex heterocyclic compounds. chemicalbook.com Halogenated aminopyrazines, in particular, serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. thieme.denordmann.global For example, 2-aminopyrazine is a crucial intermediate in the synthesis of the antiviral drug favipiravir. chemicalbook.comlookchem.com The strategic use of aminopyrazines allows for the creation of diverse molecular libraries for drug discovery and materials science applications. nih.gov

Chemical Compound Data

Below are tables detailing the properties of 5-bromo-N-ethylpyrazin-2-amine and other mentioned compounds.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1001050-18-5 | fluorochem.co.ukbldpharm.com |

| Molecular Formula | C6H8BrN3 | fluorochem.co.ukbldpharm.com |

| Molecular Weight | 202.05 g/mol | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CCNc1cnc(Br)cn1 | fluorochem.co.uk |

| InChI | InChI=1S/C6H8BrN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10) | fluorochem.co.uk |

| InChI Key | BTOIVOKUYWVHBG-UHFFFAOYSA-N | fluorochem.co.uk |

| Purity | 98% | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOIVOKUYWVHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699493 | |

| Record name | 5-Bromo-N-ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001050-18-5 | |

| Record name | 5-Bromo-N-ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N Ethylpyrazin 2 Amine and Its Analogs

Direct Bromination Approaches to Pyrazin-2-amines

Direct bromination of the pyrazine (B50134) ring is a key step in the synthesis of 5-bromo-N-ethylpyrazin-2-amine and related compounds. The electron-deficient nature of the pyrazine ring presents a challenge for electrophilic aromatic substitution, necessitating carefully chosen brominating agents and reaction conditions. smolecule.com

Electrophilic Aromatic Halogenation Strategies

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of pyrazine and its derivatives. smolecule.com It offers a safer and more manageable alternative to molecular bromine. wikipedia.orgsci-hub.se The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the substituents already present on the pyrazine ring. smolecule.com For instance, the bromination of pyrazine-2-carboxylic acid derivatives using NBS in dimethylformamide (DMF) at temperatures between 60–80°C has been reported. In some cases, Lewis acids can be used to catalyze the bromination, potentially improving yields.

The reactivity of NBS can be enhanced through the use of catalytic activators. nsf.gov Lewis basic additives, for example, can interact with NBS through halogen bonding, increasing the electrophilic character of the bromine atom and facilitating its transfer to the aromatic ring. nsf.govresearchgate.net

| Reagent | Substrate Type | Solvent | Conditions | Yield Range (%) | Regioselectivity |

| N-Bromosuccinimide (NBS) | Pyrazinone rings | Dimethylformamide (DMF) | Room temperature to 80°C | 60-85 | Carbon-3 for pyrazines |

| N-Bromosuccinimide (NBS) | Pyrazine-2-carboxylic acid derivatives | Dimethylformamide (DMF) | 60–80°C | - | 5-position targeted |

| N-Bromosuccinimide (NBS) | 2-Aminopyrazine (B29847) | Dimethyl sulfoxide (B87167) (DMSO) and water | 15°C | - | 3- and 5-positions |

Data compiled from multiple sources. smolecule.com

Molecular bromine (Br₂) is a powerful brominating agent that can be used for the direct halogenation of pyrazines. sci-hub.se The reaction conditions, particularly the acidity or basicity of the medium, play a crucial role in the outcome of the reaction. In acidic media, such as acetic acid, the electrophilicity of bromine is enhanced, facilitating the attack on the electron-deficient pyrazine ring. smolecule.commasterorganicchemistry.com For example, the synthesis of 5-bromo-3-ethylpyrazin-2-amine (B13876051) can be achieved by reacting N-ethylpyrazin-2-amine with bromine in a solvent like acetic acid. smolecule.com

The use of molecular bromine often requires careful control of the reaction to avoid over-bromination and the formation of byproducts. sci-hub.se

Regioselectivity and Yield Optimization in Bromination Reactions

The position of bromination on the pyrazine ring is directed by the electronic effects of the substituents already present. The amino group in pyrazin-2-amines is an activating group and directs electrophilic substitution to specific positions. For 2-aminopyrazine, bromination with NBS can occur at the 3- and 5-positions.

Optimizing the yield and regioselectivity of bromination reactions involves several factors:

Solvent Choice : The polarity of the solvent can influence the reaction rate and selectivity.

Stoichiometry : Careful control of the amount of the brominating agent is essential to prevent the formation of di-brominated or poly-brominated products.

Temperature : The reaction temperature can affect both the rate of reaction and the selectivity. nih.gov

Catalysts : The use of catalysts, such as Lewis acids, can enhance the reactivity of the brominating agent and influence the regioselectivity. nsf.gov

Recent research has explored methods to achieve high regioselectivity. For instance, the use of specific catalytic systems, such as tetrabutylammonium (B224687) tribromide (TBATB), has been shown to provide highly selective C3-bromination of certain heterocyclic systems. nih.gov

Mechanistic Investigations of Bromination Pathways

The bromination of pyrazines generally proceeds through an electrophilic aromatic substitution mechanism. smolecule.com The bromine atom, acting as an electrophile, attacks the electron-rich positions of the pyrazine ring. smolecule.com

In NBS-mediated brominations, the reaction can be initiated by a radical initiator or by acid catalysis. wikipedia.org In the acid-catalyzed pathway, the carbonyl group of NBS is protonated, which increases the electrophilicity of the bromine atom. masterorganicchemistry.com The enol form of a pyrazinone, for example, can then act as a nucleophile and attack the electrophilic bromine. smolecule.commasterorganicchemistry.com

Recent studies have also highlighted the role of halogen bonding in activating NBS for electrophilic bromination. nsf.govresearchgate.net Computational studies suggest that Lewis basic additives can interact with NBS, elongating the N-Br bond and increasing the positive charge on the bromine atom, thereby making it a more potent electrophile. nsf.gov

Formation of the N-Ethylamino Moiety

The introduction of the N-ethylamino group to the pyrazine ring is another critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, a halogenated pyrazine, such as 5-chloro-N-ethylpyrazin-2-amine, serves as the substrate. smolecule.com The chloro group at the 5-position can be displaced by a nucleophile. smolecule.com The synthesis of 2-amino-3-(ethylamino)pyrazine, for example, involves the reaction of a brominated pyrazine with ethylamine (B1201723) in a solvent like isopropyl alcohol at elevated temperatures. The reaction is often carried out in the presence of a base, such as potassium carbonate, to deprotonate the ethylamine and generate a more potent nucleophile. An excess of ethylamine is typically used to ensure the complete substitution of the halogen.

Alternatively, the N-ethylamino group can be introduced by reacting a pyrazine derivative with an acyl chloride followed by reaction with ethylamine. smolecule.com

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3-Bromo-2-aminopyrazine | Ethylamine, K₂CO₃ | Isopropyl alcohol (IPA) | 110°C, 24 hours | 2-Amino-3-(ethylamino)pyrazine |

| 5-Chloropyrazine | Ethylamine (excess) | Suitable solvent | Heating | 5-Chloro-N-ethylpyrazin-2-amine |

Data compiled from multiple sources. smolecule.com

Reductive Amination of Carbonyl Precursors

Reductive amination serves as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a route to primary, secondary, and tertiary amines from carbonyl compounds. harvard.eduineosopen.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction can proceed in a single step, where the carbonyl compound, amine, and reducing agent are mixed together, or in a stepwise fashion involving the initial formation and isolation of an imine or iminium ion intermediate, which is then reduced. ineosopen.org

A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Ruthenium-based catalysts, such as RuCl2(PPh3)3, have also proven effective for the reductive amination of carbonyl compounds with ammonia (B1221849) and molecular hydrogen, providing a pathway to a diverse range of primary amines under industrially viable conditions. nih.govresearchgate.net

The general mechanism involves the initial condensation of the carbonyl compound with an amine to form an imine, which is subsequently hydrogenated to yield the amine product. nih.gov This method is advantageous as it can often avoid the overalkylation issues sometimes encountered with direct alkylation of amines. harvard.edu

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Effective at controlled pH (6-7) to selectively reduce iminium ions. harvard.edu |

| Sodium Triacetoxyborohydride (Na(OAc)3BH) | A highly selective and general reducing agent for a wide range of substrates. harvard.edu |

| Catalytic Hydrogenation (e.g., H2/RuCl2(PPh3)3) | A sustainable method for producing primary amines. nih.govresearchgate.net |

Nucleophilic Substitution Reactions with Alkyl Halides (SN2)

The introduction of an ethyl group onto an aminopyrazine can be achieved through nucleophilic substitution reactions with ethyl halides, typically following an SN2 mechanism. smolecule.com In this reaction, the lone pair of electrons on the nitrogen atom of the aminopyrazine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. chemguide.co.uk

The reaction between a primary halogenoalkane and ammonia or a primary amine is often carried out by heating the mixture in a sealed tube with a concentrated solution of the amine in ethanol (B145695). chemguide.co.uksavemyexams.com The initial product is an ammonium (B1175870) salt, which then reacts with excess amine in a reversible step to yield the free secondary amine. chemguide.co.ukchemguide.co.uk

A significant challenge in this method is the potential for multiple substitutions, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. chemguide.co.uk To favor the formation of the desired secondary amine, a large excess of the primary amine is often used. chemguide.co.uk

Alternative Amination Strategies

Gabriel Synthesis

The Gabriel synthesis offers a classic and effective method for preparing primary amines from primary alkyl halides, avoiding the overalkylation problems associated with direct alkylation. wikipedia.orglibretexts.org The traditional method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved, typically through hydrazinolysis using hydrazine, to release the primary amine. wikipedia.orgnrochemistry.com

While effective for primary amines, the Gabriel synthesis is generally not suitable for secondary alkyl halides. wikipedia.org The conditions for the final hydrolysis step can also be harsh. wikipedia.org To address these limitations, various alternative reagents to phthalimide have been developed. wikipedia.org

Hofmann Rearrangement

The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom. slideshare.netchemistwizards.com The reaction is typically carried out using a strong base, such as sodium hydroxide, and bromine. chemistwizards.compearson.com The process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. scribd.com This method is particularly useful for synthesizing primary and aryl amines and can be a valuable tool for shortening a carbon chain. scribd.com The stereochemistry of the migrating group is retained if it is chiral. slideshare.net

Chemoselective Introduction of the N-Ethyl Group

Achieving chemoselective N-alkylation to introduce a single ethyl group onto a primary aminopyrazine can be challenging due to the potential for overalkylation. organic-chemistry.org Several strategies have been developed to enhance the selectivity of this transformation.

One approach involves the use of specific bases, such as cesium hydroxide, which has been shown to promote selective N-monoalkylation of primary amines with alkyl halides. organic-chemistry.org This method is highly chemoselective, favoring the formation of secondary amines over dialkylation products. organic-chemistry.org Another strategy employs catalytic amounts of alkyl halides in the reaction of poor nucleophilic amines with alcohols, providing a practical route to mono- or di-alkylated amines with high selectivity. researchgate.net

Reductive alkylation with aldehydes in the presence of specific catalysts, such as phenylsilane (B129415) and a tin catalyst, has also been explored for the N-alkylation of aminopyrazines. researchgate.net

Cross-Coupling Strategies for Halogenated Pyrazines

Precursor Synthesis via Halogenation

The synthesis of the key precursor, 5-bromopyrazin-2-amine, is a crucial first step. nordmann.global This intermediate is valuable for the preparation of various pyrazine-based compounds. nordmann.global The bromination of 2-aminopyrazine is a common method for its synthesis. For instance, reacting 2-aminopyrazine with a brominating agent like phenyltrimethylammonium (B184261) tribromide in a solvent such as methylene (B1212753) chloride or chloroform (B151607) can yield the desired 5-bromo-2-aminopyrazine. google.com

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazines. nih.govworktribe.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyrazine derivatives. researchgate.net

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is particularly noteworthy. Halogenated pyrazines bearing a primary amine group, such as 5-bromopyrazin-2-amine, have been shown to be suitable substrates for Suzuki reactions with arylboronic acids and pyridylboronic acids under standard conditions, often without the need for protecting the amine group. nih.govworktribe.comchemdad.com This allows for the direct synthesis of highly substituted bipyridines and pyrazinopyridines. nih.govworktribe.com

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comyonedalabs.com For analogs of this compound, such as other bromo-substituted pyrazines or pyridines, this method is extensively used to introduce aryl or heteroaryl substituents at the position of the bromine atom. mdpi.comresearchgate.net

The general reactivity order for the halide is I > Br > Cl. yonedalabs.com The reaction is valued for its tolerance of a wide variety of functional groups, relatively mild conditions, and the commercial availability of many boronic acids. mdpi.com For example, the Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, an analog, with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com Similarly, 5-bromo-2-methylpyridin-3-amine (B1289001) has been coupled with arylboronic acids using the same catalyst and potassium phosphate (B84403) as the base. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates. mdpi.commdpi.com It has been noted that boronic acids with electron-donating groups often provide good yields in these couplings. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyrazine/Pyridine (B92270) Analogs

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 72% | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65% | mdpi.com |

| 5-bromo-2-methylpyridin-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgrug.nl This reaction has become a fundamental tool in organic chemistry, largely replacing harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org For a substrate like this compound, this reaction could be theoretically applied to couple a different amine at the 5-position, displacing the bromide.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com The development of this reaction has seen several "generations" of catalyst systems, each expanding the scope to include a wider variety of aryl halides and amines under increasingly mild conditions. wikipedia.org This transformation is applicable to primary and secondary amines, anilines, and even ammonia equivalents. wikipedia.orgrug.nl

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling for C-N bond formation. wikipedia.org |

| Substrates | Aryl/heteroaryl halides (I, Br, Cl) or pseudohalides (OTf, OMs). libretexts.orgwuxiapptec.com |

| Reagents | Primary or secondary amines. wikipedia.org |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand. rug.nl |

| Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or weaker carbonate/phosphate bases. wuxiapptec.com |

This table summarizes general information about the Buchwald-Hartwig amination from cited sources.

Catalyst Systems and Ligand Effects in Cross-Coupling

The success of both Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the catalyst system, which consists of a palladium precursor and, crucially, a supporting ligand. nih.gov While early cross-coupling reactions used simple triarylphosphine ligands, seminal work by groups like Buchwald's demonstrated that sterically bulky, electron-rich dialkylbiarylphosphine ligands dramatically increase catalytic activity, scope, and efficiency. nih.gov

These advanced ligands facilitate the key steps in the catalytic cycle—oxidative addition and reductive elimination—and help prevent catalyst deactivation. For Buchwald-Hartwig amination, ligands like JohnPhos, DavePhos, XPhos, and RuPhos are widely used. rsc.org Some ligands are better suited for specific amine classes; for instance, RuPhos is highly efficient for arylating secondary amines, while BrettPhos works well for the monoarylation of primary amines. nih.gov In some cases, a catalyst system employing two different biarylphosphine ligands has been shown to exhibit the highest reactivity and substrate scope, combining the best properties of catalysts based on either ligand alone. nih.gov For Suzuki couplings, N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, though phosphines remain more common for this specific reaction. nih.gov

Reaction Condition Optimization (Solvent, Temperature, Base)

Optimizing reaction conditions is critical to maximize yield and minimize side reactions in cross-coupling chemistry. The choice of solvent, temperature, and base must be carefully considered for each specific substrate pairing.

Solvent: A variety of organic solvents are used, including ethers like 1,4-dioxane and tetrahydrofuran (B95107) (THF), and polar aprotic solvents such as dimethylformamide (DMF) or toluene. yonedalabs.comwuxiapptec.com For Suzuki reactions, the addition of water is common and often necessary to facilitate the transmetalation step. yonedalabs.comresearchgate.net

Temperature: Reaction temperatures typically range from room temperature to around 100-110 °C. wuxiapptec.com The use of more active catalyst systems with bulky biarylphosphine ligands can often enable reactions at lower temperatures, sometimes even at room temperature, which is beneficial for substrates with thermally sensitive functional groups. wuxiapptec.comnih.gov Microwave irradiation has also been employed to accelerate reactions, reducing reaction times from hours to minutes. beilstein-journals.org

Base: The base plays a crucial role in both the Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the organoboron species. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.comnih.gov For Buchwald-Hartwig aminations, strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are frequently used. wuxiapptec.com However, for substrates sensitive to strong bases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or catalyst loadings. libretexts.orgwuxiapptec.com

Table 3: Common Parameters for Optimization in Cross-Coupling Reactions

| Parameter | Common Choices & Considerations |

|---|---|

| Base | Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃. mdpi.comnih.govBuchwald-Hartwig: NaOtBu, LiHMDS (strong); K₃PO₄, Cs₂CO₃ (weaker, for sensitive substrates). wuxiapptec.com |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF. yonedalabs.comwuxiapptec.com Water is often added in Suzuki reactions. researchgate.net |

| Temperature | Typically 80-110 °C, but can be lowered to room temperature with highly active catalysts. wuxiapptec.com |

This table provides a general guide to condition optimization based on cited literature.

Reactivity and Reaction Mechanisms of 5 Bromo N Ethylpyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring

The pyrazine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing bromine atom. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pubmasterorganicchemistry.com

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom at the 5-position of 5-bromo-N-ethylpyrazin-2-amine is a good leaving group and can be displaced by a variety of nucleophiles. These reactions are fundamental in diversifying the pyrazine core for various applications. Common nucleophiles that can displace the bromine atom include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted pyrazin-2-amine derivatives.

Alcohols: In the presence of a base, alcohols can act as nucleophiles to form alkoxy-substituted pyrazines.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the bromine to yield thioether derivatives.

The reaction conditions for these substitutions typically involve heating the pyrazine derivative with the nucleophile, often in the presence of a base and a suitable solvent. smolecule.com

Influence of the N-Ethylamino Group on Reactivity and Regioselectivity

In the case of unsymmetrically substituted pyrazines, the position of nucleophilic attack is directed by the electronic nature of the substituents. For 2-substituted 3,5-dichloropyrazines, it has been observed that an electron-donating group at the 2-position directs nucleophilic attack preferentially to the 3-position. researchgate.net Conversely, an electron-withdrawing group at the 2-position directs the attack to the 5-position. researchgate.net

Evidence for Addition-Elimination vs. Ring-Opening-Ring-Closure (ANRORC) Mechanisms

While the addition-elimination (SNAr) mechanism is common for nucleophilic substitutions on pyrazines, an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism can also be in operation, particularly with strong nucleophiles like metal amides. thieme-connect.dewikipedia.org

The ANRORC mechanism involves the initial addition of the nucleophile, followed by the opening of the pyrazine ring to form an open-chain intermediate. This intermediate then undergoes ring closure to form the final product, which may be an isomer of the product expected from a direct SNAr reaction. wikipedia.orgresearchcommons.org Evidence for the ANRORC mechanism often comes from isotopic labeling studies. For instance, if a reaction is carried out with a ¹⁵N-labeled nucleophile and the label is incorporated into the heterocyclic ring of the product, it strongly suggests an ANRORC pathway. wikipedia.orgresearchgate.net

In the context of this compound, while direct evidence for an ANRORC mechanism in its reactions is not extensively documented in the provided search results, the possibility of this pathway, especially with highly reactive nucleophiles, should be considered. The Zincke reaction is a notable example of a named reaction that proceeds via an ANRORC mechanism. wikipedia.org

Kinetic and Thermodynamic Aspects of SNAr Reactions

The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction rate. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the Meisenheimer complex through resonance and/or induction, thereby increasing the reaction rate. pressbooks.pub

Thermodynamically, SNAr reactions are generally favorable when the leaving group is a weaker base than the incoming nucleophile. Bromide is a good leaving group, making the displacement reaction thermodynamically favorable with a wide range of nucleophiles.

Reactions at the Amine Functionality

The N-ethylamino group of this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and susceptible to reactions with electrophiles.

Alkylation Reactions

The nitrogen of the N-ethylamino group can be alkylated using alkyl halides. wikipedia.org This reaction, a form of N-alkylation, proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org

However, the direct alkylation of primary and secondary amines can be complicated by the fact that the product amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com For instance, the reaction of a primary amine with an alkyl halide can produce a mixture of the secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing alternative methods like reductive amination. smolecule.com In an industrial setting, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org

The following table summarizes the potential products from the alkylation of the amine functionality in this compound with an alkyl halide (R-X):

| Starting Material | Alkylating Agent | Potential Products | Reaction Type |

| This compound | R-X | 5-bromo-N-ethyl-N-alkylpyrazin-2-amine (Tertiary Amine) | N-Alkylation |

| This compound | R-X | [5-bromo-2-(diethylamino)pyrazin]-N-alkyl-N-ethylammonium halide (Quaternary Ammonium Salt) | N-Alkylation (Over-alkylation) |

Acylation and Amidation Reactions

The presence of a primary amino group and a secondary ethylamino group in this compound makes it susceptible to acylation and amidation reactions. These reactions involve the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. researchgate.net The nucleophilicity of the nitrogen atom in the amino group facilitates the formation of a stable carbon-nitrogen bond. smolecule.com

The general mechanism for N-acylation involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride ion from an acyl chloride), resulting in the formation of the amide. researchgate.net For this compound, acylation is expected to occur at the more nucleophilic amino or ethylamino group. The specific site of acylation can be influenced by steric hindrance and the electronic properties of the pyrazine ring.

Recent research has highlighted various methods for amide synthesis, including direct amidation between carboxylic acids and amines catalyzed by boronic acids under mild conditions. organic-chemistry.org Such methods could potentially be applied to the acylation of this compound, offering an alternative to traditional methods using harsher reagents.

Table 1: General Conditions for Amine Acylation

| Acylating Agent | Catalyst/Base | Typical Solvent | Temperature |

|---|---|---|---|

| Acyl Chloride | Pyridine (B92270), Triethylamine | Dichloromethane, THF | 0 °C to Room Temp |

| Carboxylic Anhydride | DMAP (catalytic) | Dichloromethane, Acetonitrile | Room Temp to Reflux |

| Carboxylic Acid | Boronic Acid, HBTU | Various organic solvents | Ambient to Elevated |

This table represents generalized conditions for acylation reactions of amines and may be applicable to this compound. smolecule.comorganic-chemistry.org

Oxidation Reactions (e.g., N-oxidation to N-oxides)

The pyrazine ring of this compound contains two nitrogen atoms that can be oxidized to form N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). smolecule.combme.hu The oxidation of nitrogen-containing heterocyclic compounds like pyrazines can yield versatile building blocks for further synthetic transformations. researchgate.net

The reaction involves the electrophilic attack of the oxidizing agent on one of the lone pairs of electrons on the pyrazine nitrogen atoms. The presence of substituents on the pyrazine ring influences the regioselectivity of the N-oxidation. The ethylamino group, being an electron-donating group, is expected to activate the pyrazine ring towards oxidation, while the bromo group, an electron-withdrawing group, will have a deactivating effect. The position of N-oxidation will depend on the interplay of these electronic effects and steric hindrance.

Kinetic investigations into the N-oxidation of substituted pyrazines have provided insights into the reaction mechanism. A study on the oxidation of pyrazine and several 2-substituted pyrazines using bromamine-B (BAB) in a perchloric acid medium at 303 K revealed that the reactions exhibit first-order kinetics with respect to both the oxidant [BAB] and the pyrazine substrate. researchgate.netresearchgate.net The reaction also showed a fractional-order dependence on the concentration of H⁺ ions. researchgate.net

Key findings from these kinetic studies include:

The reaction rate is not significantly affected by the ionic strength of the medium or the addition of reaction byproducts like benzenesulfonamide. researchgate.net

A positive dielectric effect was observed, meaning the reaction rate increases with an increase in the dielectric constant of the solvent. researchgate.net

Activation parameters, such as activation energy and entropy of activation, have been calculated from Arrhenius plots, providing further details on the transition state of the reaction. researchgate.net

These studies propose a mechanism where the protonated form of the oxidant is the reactive species that interacts with the pyrazine substrate in the rate-determining step. researchgate.net

Table 2: Kinetic Parameters for N-Oxidation of Substituted Pyrazines

| Parameter | Observation | Implication |

|---|---|---|

| Order in [Oxidant] | First-order | Rate is directly proportional to oxidant concentration. researchgate.net |

| Order in [Pyrazine] | First-order | Rate is directly proportional to substrate concentration. researchgate.net |

| Order in [H⁺] | Fractional-order | The protonated form of the oxidant is involved in the reaction mechanism. researchgate.net |

| Effect of Ionic Strength | Negligible | Indicates the involvement of a neutral molecule in the rate-determining step. researchgate.net |

Data derived from kinetic studies on pyrazine derivatives. researchgate.netresearchgate.net

The rate of N-oxidation of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. Electron-donating groups (EDGs) enhance the rate of oxidation, while electron-withdrawing groups (EWGs) decrease it. This is because EDGs increase the electron density on the pyrazine nitrogen atoms, making them more susceptible to electrophilic attack by the oxidizing agent.

A kinetic study on the oxidation of various 2-substituted pyrazines established the following order of reaction rates: 2-aminopyrazine (B29847) > 2-methoxypyrazine (B1294637) > 2-ethylpyrazine (B116886) > 2-methylpyrazine (B48319) > pyrazine. researchgate.net This trend directly correlates with the electron-donating ability of the substituents. The amino group is a strong activating group, leading to the fastest reaction rate, whereas alkyl groups like ethyl and methyl are weaker activators. The rates were found to correlate with the Hammett σ relationship, yielding a negative reaction constant (ρ = -0.8), which confirms that electron-donating centers enhance the reaction rate. researchgate.net

Metal-Mediated Transformations

The bromine atom at the 5-position of this compound serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

Stille Coupling: Reaction with organostannanes to form a new C-C bond.

The efficiency and outcome of these reactions often depend on the choice of the palladium catalyst, ligands, base, and solvent. For instance, N-(hetero)aryl-substituted amines can be synthesized from bromo-substituted heterocycles and aromatic amines using a Pd(dba)₂/BINAP catalytic system. researchgate.net The pyrazole (B372694) moiety, a related N-heterocycle, is also known to participate in palladium-catalyzed C-H functionalization. nih.gov

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based methods, often with advantages such as lower cost and milder reaction conditions. The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a prominent example used for the formation of aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org

This reaction typically involves the coupling of an aryl boronic acid with an N-H or O-H containing compound, catalyzed by a copper complex, to form secondary aryl amines or aryl ethers, respectively. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture. organic-chemistry.orgalfa-chemistry.com

In the context of this compound, the N-ethylamino group can act as the N-H nucleophile in a Chan-Lam coupling with various aryl boronic acids to generate N-aryl derivatives. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate. organic-chemistry.orgasianpubs.org The mechanism is thought to proceed through a copper(III)-aryl-amide intermediate which then undergoes reductive elimination to yield the coupled product. wikipedia.org This methodology has been successfully applied to a variety of N-H containing nucleophiles, including amines, amides, and various aromatic heterocycles. asianpubs.orgnih.gov

Table 3: Comparison of Palladium and Copper-Catalyzed Coupling Reactions

| Feature | Palladium-Catalyzed (e.g., Suzuki, Buchwald-Hartwig) | Copper-Catalyzed (e.g., Chan-Lam) |

|---|---|---|

| Typical Substrates | Aryl/vinyl halides/triflates + Boronic acids, amines, etc. | Aryl boronic acids + Amines, alcohols, etc. wikipedia.org |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper salts (e.g., Cu(OAc)₂) organic-chemistry.org |

| Reaction Conditions | Often requires inert atmosphere, anhydrous solvents | Often tolerant of air and moisture, can run at room temperature. alfa-chemistry.com |

| Bond Formed at Substrate | At the C-Br position | At the N-H position of the amino group |

Coordination Chemistry with Transition Metals

The coordination chemistry of pyrazin-2-amines is a rich field, driven by the versatile coordinating abilities of the pyrazine ring and the potential for secondary interactions involving the amino group. These ligands can coordinate to metal centers in a monodentate or bidentate fashion, leading to the formation of discrete molecular complexes or extended coordination polymers. The electronic properties and steric bulk of substituents on the pyrazin-2-amine framework play a crucial role in determining the resulting coordination geometry and the supramolecular architecture.

Pyrazin-2-amines are effective ligands in the construction of coordination polymers due to their ability to bridge metal centers. The pyrazine ring offers two nitrogen atoms (N1 and N4) that can coordinate to one or two metal centers. The mode of coordination is significantly influenced by the substitution pattern on the pyrazine ring.

In studies of chloro-substituted pyrazin-2-amine complexes with copper(I) bromide, it has been observed that the position of the chloro substituent dictates the coordination mode. mdpi.comjyu.fi For instance, the absence of a substituent at the C6 position generally favors a monodentate coordination through the N1 atom. mdpi.comjyu.fi This leaves the N4 atom and the amino group available for hydrogen bonding, which plays a pivotal role in the assembly of the supramolecular structure. When the C6 position is substituted, a μ2-N,N' bridging mode can be adopted, leading to the formation of one-dimensional (1D) or two-dimensional (2D) polymeric structures. mdpi.comjyu.fi

For this compound, it is anticipated that the N-ethyl group will introduce steric hindrance that could influence the coordination preference. The electronic effect of the bromine atom at the 5-position is also a significant factor. In related systems, such as with 2-amino-5-bromopyrazine (B17997), the ligand has been shown to coordinate to metal centers, participating in the formation of coordination polymers. oup.com In a complex with iron(II) and copper(I), 2-bromopyrazine (B1269915) acts as a bridging ligand, coordinating through its nitrogen atoms to form a bimetallic metal-organic framework. iucr.org

Table 1: Coordination Modes of Substituted Pyrazin-2-amines in Copper(I) Bromide Complexes

| Ligand | Substituent Position(s) | Observed Coordination Mode | Resulting Structure | Reference |

| 3-chloro-pyrazin-2-amine | 3-Cl | Monodentate (N1) | 1D polymeric chains | mdpi.comjyu.fi |

| 5-chloro-pyrazin-2-amine | 5-Cl | Monodentate (N1) or μ2-N,N' bridging | 1D or 2D polymeric structures | mdpi.comjyu.fi |

| 6-chloro-pyrazin-2-amine | 6-Cl | μ2-N,N' bridging | Polymeric structures | mdpi.comjyu.fi |

| 3,5-dichloro-pyrazin-2-amine | 3,5-Cl | Monodentate (N1) | 1D polymeric chains | mdpi.comjyu.fi |

This table is generated based on data from studies on chloro-substituted pyrazin-2-amines and serves as an illustrative example of how substituents influence coordination behavior.

Non-covalent interactions, particularly hydrogen and halogen bonds, are instrumental in dictating the supramolecular assembly of coordination complexes involving pyrazin-2-amines. These interactions link the primary coordination units into higher-dimensional networks.

Hydrogen Bonding: The amino group of pyrazin-2-amines is a potent hydrogen bond donor. In the solid state, it readily forms intermolecular hydrogen bonds with suitable acceptors, such as the non-coordinating pyrazine nitrogen atom (N4) of an adjacent ligand or a halide anion from the metal salt. mdpi.comjyu.fi A common and robust hydrogen bonding motif observed in the crystal structures of aminopyrazine derivatives is the self-complementary dimerization through N-H···N interactions, described by the graph set notation R22(8). mdpi.com This "Watson-Crick-like" base pairing leads to the formation of linear chains or tapes. mdpi.com

In the context of this compound, the N-H proton of the ethylamino group is available for hydrogen bonding. It is expected to form similar intermolecular hydrogen bonds, influencing the packing of the coordination complexes. The presence of the ethyl group might introduce some steric constraints that could modify the geometry of these interactions compared to the unsubstituted amino group.

Halogen Bonding: The bromine atom at the 5-position of this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.orgsemanticscholar.org In the context of coordination polymers, halogen bonds can occur between the halogen atom of the ligand and another halogen (either on a neighboring ligand or a coordinated halide) or other Lewis basic sites. mdpi.comjyu.fi

Studies on chloro-substituted pyrazin-2-amine copper(I) bromide complexes have revealed the presence of cooperative C-Cl···Cl-C and C-Cl···Br-Cu halogen bonds. mdpi.comjyu.fi These interactions contribute to the stability of the extended polymeric structures. For this compound complexes, analogous C-Br···X (where X could be Br, another halogen, or another nucleophile) halogen bonds are anticipated. The strength and directionality of these bonds would be influenced by the electronic environment of the pyrazine ring and the nature of the metal complex. In co-crystallization studies, 2-amino-5-bromopyrazine has been shown to participate in halogen bonding with diiodotetrafluorobenzene, where the pyrazine nitrogen acts as the halogen bond acceptor. oup.comnih.gov

Table 2: Examples of Non-covalent Interactions in Halogenated Pyrazin-2-amine Metal Complexes

| Interaction Type | Donor | Acceptor | Distance (Å) / Angle (°) | Compound/Reference |

| Hydrogen Bond | N-H (amino) | N (pyrazine) | 2.138(5) Å / 160.1(3)° | 5-chloro-pyrazin-2-amine CuBr complex mdpi.com |

| Hydrogen Bond | N-H (amino) | N (pyrazine) | 2.219(11) Å / 177.7(8)° | 3,6-dichloro-pyrazin-2-amine CuBr complex mdpi.com |

| Halogen Bond | C-Cl | Br-Cu | 3.4178(14) - 3.582(15) Å | Chloro-substituted pyrazin-2-amine CuBr complexes mdpi.comjyu.fi |

| Halogen Bond | C-I | N (pyrazine) | - | 2-amino-5-bromopyrazine with 1,4-diiodotetrafluorobenzene (B1199613) oup.comnih.gov |

This table provides illustrative data from related systems to highlight the nature of hydrogen and halogen bonding in the solid state.

Theoretical and Computational Chemistry Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals (FMOs) are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org

HOMO-LUMO Energy Gaps and Their Significance for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. irjweb.comresearchgate.net Theoretical calculations for pyrazine (B50134) derivatives have shown that the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrazine ring. researchgate.net For instance, the introduction of different functional groups can modulate the electronic properties and, consequently, the reactivity of the compound. researchgate.net

| Compound Family | Typical HOMO-LUMO Gap (eV) | Implication for Reactivity |

| Pyrazine Derivatives | 3.933 - 4.645 researchgate.net | Generally stable, with reactivity tunable by substituents. |

| General Organic Dyes | Varies widely | Can be engineered for specific applications by modifying the gap. nih.gov |

Electron Affinity and Ionization Energy Calculations

Electron affinity (EA) and ionization energy (IE) are fundamental electronic properties that can be determined from the energies of the frontier molecular orbitals. ajchem-a.com Ionization energy, the energy required to remove an electron, is related to the HOMO energy (I ≈ -E_HOMO). ajchem-a.com Electron affinity, the energy released when an electron is added, is related to the LUMO energy (A ≈ -E_LUMO). ajchem-a.com These values are crucial for understanding the electron-donating and electron-accepting capabilities of a molecule. youtube.com For pyrazine derivatives, these calculated parameters help in predicting their behavior in redox reactions and their potential as electron carriers in various applications. researchgate.net

Electrophilicity Index and Chemical Hardness/Softness

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) provide further insights into the reactivity of a molecule. ajchem-a.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution and is calculated from the HOMO-LUMO gap (η = (E_LUMO - E_HOMO)/2). ajchem-a.com A harder molecule has a larger HOMO-LUMO gap and is less reactive. irjweb.com Conversely, chemical softness is the reciprocal of hardness and indicates higher reactivity. irjweb.com The electrophilicity index measures the ability of a species to accept electrons. ajchem-a.com These parameters have been calculated for various pyrazine-based compounds to rationalize their reactivity and potential biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. acs.org

Identification of Reactive Sites for Electrophilic and Nucleophilic Attack

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are likely sites for electrophilic attack. rsc.org These are often associated with electronegative atoms like nitrogen and oxygen. Regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. rsc.org For pyrazine derivatives, the nitrogen atoms of the pyrazine ring and the bromine atom are expected to influence the MEP significantly. The nitrogen atoms generally exhibit negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms of the amino and ethyl groups would show positive potential. rsc.org Such analyses are crucial for understanding intermolecular interactions and predicting the course of chemical reactions.

Conformational Analysis and Intramolecular Interactions

Influence of Ethyl and Bromo Substituents on Molecular Geometry

The geometry of the pyrazine ring is significantly influenced by the electronic effects of its substituents. The parent pyrazine molecule is a planar, symmetrical heterocycle. semanticscholar.org The introduction of an electron-donating aminoethyl group at the C2 position and an electron-withdrawing bromine atom at the C5 position introduces asymmetry and alters the ring's geometry.

Computational studies, such as those using Density Functional Theory (DFT), predict these changes. The electron-donating –NHCH₂CH₃ group tends to increase the electron density in the ring, particularly at the ortho and para positions, which can lead to slight elongations of adjacent C-N and C-C bonds within the pyrazine core. Conversely, the electronegative bromine atom withdraws electron density, which can cause a shortening of the C-Br bond and adjacent C-N bonds.

Studies on substituted pyrazines have shown that electron-donating groups like ethyl and electron-withdrawing groups like bromo affect bond lengths and angles. semanticscholar.org The interplay of these two opposing electronic forces in 5-bromo-N-ethylpyrazin-2-amine results in a distorted ring geometry compared to the parent pyrazine. The planarity of the pyrazine ring itself is largely maintained, but the exocyclic atoms of the ethylamino group will have specific conformations to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for Substituted Pyrazines Note: This table is illustrative, based on general findings for substituted pyrazines, as specific computational data for this compound is not available.

| Parameter | Pyrazine (Reference) | Predicted Change in this compound | Reason |

|---|---|---|---|

| C2-N1 Bond Length | ~1.33 Å | Slight Elongation | Electron donation from the amino group |

| C5-C6 Bond Length | ~1.39 Å | Slight Shortening | Electron withdrawal by the bromo group |

| C-Br Bond Length | N/A | ~1.89 Å | Standard for bromo-aromatic compounds |

| Ring Planarity | Planar | Largely Planar | Aromatic system stability |

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant differences in electron distribution, often described as "push-pull" systems, are candidates for materials with non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for telecommunications and optical computing. The structure of this compound, featuring an electron-donating group (–NHCH₂CH₃) and an electron-withdrawing group (–Br) on a conjugated pyrazine ring, suggests potential NLO activity.

The key metric for molecular NLO activity is the first hyperpolarizability (β). Theoretical calculations, often performed using DFT, can predict this value. For a molecule like this compound, the NLO response arises from intramolecular charge transfer (ICT) from the donor (aminoethyl) to the acceptor (bromo) through the π-system of the pyrazine ring.

Computational studies on similar "push-pull" pyrazine and thienopyrazine systems have demonstrated this relationship. acs.org Increasing the electron-withdrawing strength of the acceptor and the electron-donating strength of the donor generally enhances the ICT, leading to a larger hyperpolarizability value. acs.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator. A smaller HOMO-LUMO gap typically correlates with a larger β value and thus greater NLO activity. semanticscholar.org In this compound, the HOMO is expected to be localized more on the electron-rich amino group and the pyrazine ring, while the LUMO would have significant contributions from the electron-deficient parts of the ring and the bromo substituent. acs.org This spatial separation facilitates the charge transfer upon excitation.

Table 2: Theoretical NLO Properties and Related Electronic Data Note: This table presents expected trends based on related pyrazine derivative studies.

| Compound | HOMO-LUMO Gap (E_gap) | First Hyperpolarizability (β) | Structure-NLO Relationship |

|---|---|---|---|

| Pyrazine | High | Low | No significant push-pull character. |

| 2-Aminopyrazine (B29847) | Medium | Moderate | Donating group introduces some charge asymmetry. |

| This compound | Expected to be relatively low | Expected to be significantly higher | Strong push-pull character from donor (amino) and acceptor (bromo) enhances ICT. acs.org |

Reaction Pathway and Transition State Calculations

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides deep mechanistic insights into how reactions proceed. For this compound, key reactions include its formation via amination and its subsequent use in substitution reactions.

The formation of this compound likely proceeds from a dihalopyrazine precursor. The substitution of a halogen on the pyrazine ring is generally considered to follow a nucleophilic aromatic substitution (SNAr) pathway. Computational studies on similar heterocyclic systems reveal that this often occurs via an addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer or σ-adduct. smolecule.com

For the synthesis of the title compound, the reaction would involve the nucleophilic attack of ethylamine (B1201723) on a precursor like 2,5-dibromopyrazine. Transition state calculations for such reactions on diazines show that the activation energy barrier is influenced by the stability of the σ-adduct intermediate. mdpi.com The electron-deficient nature of the pyrazine ring facilitates the initial nucleophilic attack.

When this compound itself acts as a substrate, the bromine atom can be replaced by another nucleophile. This is a common strategy in medicinal chemistry to build more complex molecules. The reaction pathway would again be an SNAr-type mechanism. Transition state calculations for the substitution of halogens on pyridine (B92270) and pyrazine rings by various nucleophiles have been performed. nih.gov These studies indicate that the energy barrier for the reaction depends on the nature of the nucleophile, the leaving group (in this case, bromide), and the solvent. The presence of the activating amino group can influence the regioselectivity and rate of the substitution.

Table 3: Calculated Parameters for a Representative SNAr Reaction on a Halopyrazine Note: This data is illustrative, based on computational studies of related systems, to show the type of information generated.

| Reaction Step | Species | Calculated Property | Significance |

|---|---|---|---|

| 1. Nucleophilic Attack | Transition State 1 (TS1) | Activation Energy (ΔG‡) | Rate-determining step for σ-adduct formation. mdpi.com |

| 2. Intermediate Formation | σ-adduct (Meisenheimer Complex) | Relative Energy | Stability of this intermediate influences the overall reaction feasibility. smolecule.com |

| 3. Leaving Group Departure | Transition State 2 (TS2) | Activation Energy (ΔG‡) | Energy barrier to re-aromatization and product formation. |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 5-bromo-N-ethylpyrazin-2-amine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton (¹H) and Carbon (¹³C) NMR spectra provide precise information about the electronic environment of each hydrogen and carbon atom in the molecule. The chemical shifts are influenced by the neighboring atoms and functional groups.

The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the ethyl group. The aromatic protons are expected to appear as singlets in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine atom. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3-) group, which in turn will appear as a triplet.

In the ¹³C NMR spectrum, distinct signals for each carbon atom are observed. The carbon atoms of the pyrazine ring will resonate at different chemical shifts depending on their proximity to the bromine and amino substituents. The carbon atoms of the ethyl group will appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~8.0 | - |

| Pyrazine-H6 | ~8.0 | - |

| NH | Varies | - |

| CH₂ | ~3.5 (q) | ~37 |

| CH₃ | ~1.2 (t) | ~15 |

| Pyrazine-C2 | - | ~158 |

| Pyrazine-C3 | - | ~139 |

| Pyrazine-C5 | - | ~120 |

| Pyrazine-C6 | - | ~141 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would show correlations between the ethyl protons and their respective carbon atoms, as well as between the pyrazine protons and their corresponding ring carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable information for confirming the molecular structure. Common fragmentation pathways may include the loss of the ethyl group, the bromine atom, or cleavage of the pyrazine ring.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the ethyl group, C=N and C=C stretching vibrations of the pyrazine ring, and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum.

Analysis of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is characterized by vibrations corresponding to its distinct functional groups: the pyrazine ring, the secondary amine, the ethyl group, and the carbon-bromine bond. As a secondary amine, it is expected to show a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aromatic amine linkage is anticipated to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The aliphatic C-N stretch from the ethyl group would likely appear as a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The pyrazine ring itself contributes to a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and ring breathing modes. The N-H wagging vibration for a secondary amine is typically a strong, broad band found between 910-665 cm⁻¹. orgchemboulder.com The presence of the bromine atom introduces a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350-3310 (weak) |

| N-H Wag | 910-665 (strong, broad) | |

| Aromatic C-N | C-N Stretch | 1335-1250 (strong) |

| Aliphatic C-N | C-N Stretch | 1250-1020 (medium to weak) |

| Pyrazine Ring | C-H Stretch | >3000 |

| C=C, C=N Stretch | ~1600-1400 | |

| Carbon-Bromine | C-Br Stretch | <700 |

X-ray Diffraction Studies

While specific X-ray diffraction data for this compound is not available in the public domain, general principles of molecular packing and intermolecular interactions for similar brominated heterocyclic compounds can be discussed.

Solid-State Molecular Conformation and Crystal Packing

The solid-state conformation of this compound would be determined by the spatial arrangement of the pyrazine ring and the N-ethylamino substituent. The planarity of the pyrazine ring is expected, with the ethyl group adopting a conformation that minimizes steric hindrance. In the solid state, molecules would pack in a manner that maximizes van der Waals forces and specific intermolecular interactions, leading to a stable crystal lattice. The packing efficiency would be influenced by the shape of the molecule and the nature of the intermolecular forces.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

In the crystalline state, this compound is expected to exhibit several key intermolecular interactions. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are crucial in stabilizing the crystal structure.

5 Bromo N Ethylpyrazin 2 Amine As a Versatile Synthetic Building Block and Scaffold

Derivatization Strategies for Novel Pyrazine (B50134) Frameworks

Synthesis of Fused Heterocyclic Systems (e.g., Imidazopyrazines)

The construction of fused heterocyclic systems is a key strategy in the development of new chemical entities with unique properties. While specific examples detailing the synthesis of imidazopyrazines directly from 5-bromo-N-ethylpyrazin-2-amine are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest plausible routes. One common approach involves the reaction of a 2-aminopyrazine (B29847) derivative with an α-haloketone, followed by cyclization.

In a hypothetical reaction, this compound could be reacted with a suitable α-haloketone (e.g., 2-bromoacetophenone) to form an intermediate, which upon heating, would be expected to undergo intramolecular cyclization to yield the corresponding imidazo[1,2-a]pyrazine (B1224502) derivative. The ethyl group on the exocyclic nitrogen would remain as a substituent on the resulting fused system. The reaction conditions for such transformations typically involve a solvent such as ethanol (B145695) or dimethylformamide (DMF) and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

The general synthetic approach for related fused heterocyclic systems often involves multi-step sequences. For instance, the synthesis of novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives has been achieved through reactions proceeding by the mechanism of the "tert-amino effect," which involves the cyclization of derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-ones mdpi.com. While not a direct example, this illustrates the principle of intramolecular cyclization to form fused systems from appropriately substituted precursors.

Preparation of Substituted Pyrazine Analogs via Halogen Functionalization

The bromine atom at the 5-position of this compound is a key functional group that enables the synthesis of a wide variety of substituted pyrazine analogs. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Reactions:

One of the most powerful methods for the functionalization of aryl halides is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the bromo-pyrazine with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester. This methodology has been successfully applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a similar bromo-pyrazine derivative . In this reported synthesis, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with various aryl/heteroaryl boronic acids/pinacol esters using a Pd(PPh₃)₄ catalyst and a base such as potassium phosphate (B84403) in a 1,4-dioxane (B91453)/water solvent system . By analogy, this compound could be expected to undergo similar Suzuki coupling reactions with a diverse range of boronic acids to introduce various aryl, heteroaryl, or alkyl substituents at the 5-position of the pyrazine ring.

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Typical) | Product (General Structure) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-phenyl-N-ethylpyrazin-2-amine |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 5-(thiophen-2-yl)-N-ethylpyrazin-2-amine |

| This compound | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-methyl-N-ethylpyrazin-2-amine |

Other Cross-Coupling Reactions:

Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions such as the Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could potentially be employed to further diversify the pyrazine scaffold. For instance, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent, while a Buchwald-Hartwig amination could be used to introduce a different amino group at the 5-position. The choice of reaction would depend on the desired substituent to be introduced.

Applications in Advanced Organic Synthesis

The structural features of this compound make it a valuable intermediate in the multi-step synthesis of more complex molecules and a potential precursor for the development of functional materials.

Role as an Intermediate in Multi-Step Synthesis of Complex Molecules

While specific, publicly documented total syntheses of complex natural products or pharmaceuticals that explicitly use this compound as an intermediate are scarce, its potential in this regard is significant. The pyrazine core is a common motif in many biologically active compounds, and the ability to introduce diverse substituents at the 5-position via the bromo group, as well as the potential for further reactions at the amino group, makes it a versatile building block.

In a hypothetical multi-step synthesis, the bromine atom could be replaced by a more complex fragment using a cross-coupling reaction in an early step. The ethylamino group could then be modified or used to direct further reactions on the pyrazine ring. For example, the amino group could be acylated, alkylated, or used to form part of a larger heterocyclic system. This step-wise elaboration of the molecule allows for the controlled construction of complex target structures. The pyrazine ring itself is relatively stable to many reaction conditions, which is a desirable characteristic for a scaffold in multi-step synthesis.

Precursor for the Synthesis of Functional Materials (e.g., Optoelectronic Materials)

Pyrazine derivatives have garnered significant interest as components of functional materials, particularly in the field of optoelectronics. The electron-deficient nature of the pyrazine ring makes it an excellent building block for materials with desirable electronic properties, such as those used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) .